3-Morpholinobenzaldehyde

説明

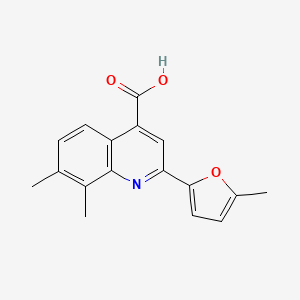

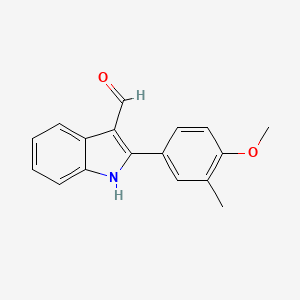

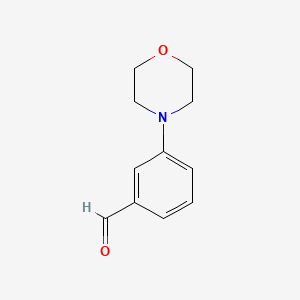

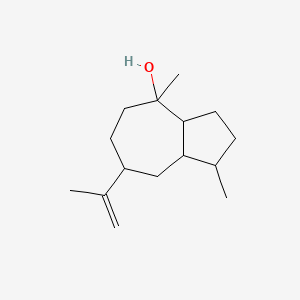

3-Morpholinobenzaldehyde, also known as 3-morpholin-4-ylbenzaldehyde, is a synthetic molecule that is often used in medicinal chemistry . It is a structural component of bioactive molecules and contributes to a variety of biological activities .

Molecular Structure Analysis

The molecular formula of 3-Morpholinobenzaldehyde is C11H13NO2 . It has a molecular weight of 191.23 g/mol . The InChIKey of the compound is LQORKFSMUOSSQM-UHFFFAOYSA-N .科学的研究の応用

Application 1: Corrosion Inhibition

- Summary of the Application: 3-Morpholinobenzaldehyde is used in the synthesis of a novel Schiff base, which is applied as a corrosion inhibitor on 304 stainless steel in acidic solution .

- Methods of Application or Experimental Procedures: The Schiff base [4-(morpholin-4-yl) benzylidenyl]thiosemicarbazide (MBT) was created by reaction condensation. The molecules of the products were verified by IR, 1HNMR, MS, and elemental techniques . The synergistic effect of KI with novel MBT on 304 stainless steel (SS) in acidic has been investigated experimentally and theoretically using DFT .

- Results or Outcomes: The findings demonstrate that restriction efficacy on 304 SS improved with rising inhibitor concentrations, and this benefit was attributed to synergy when KI was injected . From EIS results, IE % increased with a higher concentration of MBT only and MBT + KI (from 100 to 600 ppm). MBT maximum IE % was 84.98%, at 600 ppm. MBT + KI, due to the I− ions synergistic effect, showed an IE% of about 95.48%, at 600 ppm .

Application 2: Antifungal Agent

- Summary of the Application: Benzaldehydes, including 3-Morpholinobenzaldehyde, have been studied for their antifungal activity. They target cellular antioxidation systems in fungi, disrupting their growth .

- Methods of Application or Experimental Procedures: The antifungal activity of benzaldehydes was tested against strains of Aspergillus fumigatus, A. flavus, A. terreus and Penicillium expansum. The compounds were also tested in combination with conventional antifungal drugs .

- Results or Outcomes: The results showed that benzaldehydes effectively inhibit fungal growth. They can serve as chemosensitizing agents, enhancing the efficacy of conventional antifungal treatments .

Application 3: Proteomics Research

- Summary of the Application: 3-Morpholinobenzaldehyde is used as a specialty product for proteomics research .

- Methods of Application or Experimental Procedures: The specific methods of application in proteomics research are not detailed in the source .

- Results or Outcomes: The outcomes of its use in proteomics research are not specified in the source .

Application 4: Pharmaceutical Synthesis Intermediate

- Summary of the Application: 3-Morpholinobenzaldehyde can be used as a pharmaceutical synthesis intermediate . For example, it can be used to prepare N-(3-morpholinobenzyl)ethylamine .

- Methods of Application or Experimental Procedures: The preparation of 3-Morpholinobenzaldehyde involves adding 3-bromobenzaldehyde, morpholine, tris (dibenzylideneacetone) dipalladium, dicyclohexyl (2′,6′-diisopropoxybiphenyl-2-yl)phosphine, and cesium carbonate under nitrogen, toluene. The resulting solution was stirred at 90 °C overnight and quenched with water .

- Results or Outcomes: The residue was chromatographed on a silica gel column using ethyl acetate/petroleum ether to obtain 3-morpholinobenzaldehyde as a yellow oil .

Application 5: Proteomics Research

- Summary of the Application: 3-Morpholinobenzaldehyde is used as a specialty product for proteomics research .

- Methods of Application or Experimental Procedures: The specific methods of application in proteomics research are not detailed in the source .

- Results or Outcomes: The outcomes of its use in proteomics research are not specified in the source .

Safety And Hazards

When handling 3-Morpholinobenzaldehyde, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

3-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c13-9-10-2-1-3-11(8-10)12-4-6-14-7-5-12/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQORKFSMUOSSQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428182 | |

| Record name | 3-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Morpholinobenzaldehyde | |

CAS RN |

446866-87-1 | |

| Record name | 3-(4-Morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446866-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-morpholinobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-(2,4-dichlorophenyl)oxamide](/img/structure/B1352296.png)

![2-[(2-Hydroxyethyl)thio]acetamide](/img/structure/B1352301.png)